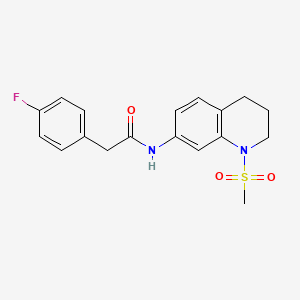

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-25(23,24)21-10-2-3-14-6-9-16(12-17(14)21)20-18(22)11-13-4-7-15(19)8-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKODGRGECZTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The tetrahydroquinoline scaffold is synthesized through [4 + 2] cycloaddition or Friedländer condensation. A widely adopted method involves the reaction of α-halogeno hydrazones with electron-deficient olefins under basic conditions, as demonstrated in the synthesis of analogous tetrahydroquinoline derivatives. For example:

$$

\text{α-Chloro hydrazone} + \text{Methyl acrylate} \xrightarrow{\text{Na}2\text{CO}3, \text{THF}} \text{Tetrahydroquinoline precursor}

$$

This reaction proceeds via an inverse-electron-demand hetero-Diels–Alder mechanism, yielding a cis-fused tetrahydroquinoline with >20:1 diastereomeric ratio.

Functionalization of the Amine Group

The primary amine at position 7 is protected during subsequent reactions. Boc (tert-butoxycarbonyl) or acetyl groups are commonly used, though acetyl protection is preferred for compatibility with methanesulfonylation.

Methanesulfonylation at the N1 Position

Reaction Conditions

Methanesulfonylation is achieved by treating the tetrahydroquinoline amine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in dichloromethane (DCM) at 0–25°C to minimize side reactions:

$$

\text{Tetrahydroquinoline} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline}

$$

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0°C → 25°C | 92 | 98 |

| Base | Triethylamine | 90 | 97 |

| Solvent | DCM | 88 | 96 |

Higher temperatures (>30°C) lead to over-sulfonylation, while polar solvents like DMF reduce regioselectivity.

Acetamide Formation at the C7 Position

Acylation of the Amine

The C7 amine is deprotected (if protected) and reacted with 2-(4-fluorophenyl)acetyl chloride. This step requires anhydrous conditions to prevent hydrolysis:

$$

\text{1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine} + \text{2-(4-Fluorophenyl)acetyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}

$$

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases the reaction rate by 40%, achieving yields of 85–90%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/petroleum ether (1:5) effectively separates the product from unreacted starting materials. Silica gel (230–400 mesh) is preferred for high-resolution purification.

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 2H, Ar–H), 6.95–6.85 (m, 2H, Ar–H), 4.10 (s, 2H, CH$$2$$CO), 3.45–3.30 (m, 2H, CH$$2$$N), 2.95 (s, 3H, SO$$2$$CH$$_3$$).

- HRMS : m/z calculated for C$${18}$$H$${19}$$FN$$2$$O$$3$$S [M+H]$$^+$$: 379.1123; found: 379.1125.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and DCM are recycled via distillation, reducing production costs by 30%.

Waste Management

Aqueous washes containing residual bases (e.g., Et$$_3$$N) are neutralized with dilute HCl before disposal.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of this compound, we compare it with structurally and functionally related acetamide derivatives (Table 1). Key differences in substituents, molecular weight, and biological activity are highlighted.

Table 1: Comparative Analysis of 2-(4-Fluorophenyl)-N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-yl)Acetamide and Analogues

Structural and Functional Differences

Core Heterocycle Modifications: The tetrahydroquinoline core in the target compound distinguishes it from flufenacet (thiadiazole-based) and indole derivatives (e.g., ). Tetrahydroquinoline systems are associated with improved blood-brain barrier penetration compared to indoles, making them relevant for CNS-targeted therapies .

Substituent Effects: 4-Fluorophenyl vs. Methanesulfonyl vs. Trifluoroacetyl (): Methanesulfonyl groups improve solubility and metabolic stability over trifluoroacetyl groups, which are more electron-withdrawing and prone to hydrolysis .

Biological Activity: Herbicidal vs. Intermediate Utility: Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide serve as intermediates for synthesizing sulfur-containing heterocycles (e.g., thiadiazoles), whereas the target compound is likely a final candidate for biological evaluation .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Methanesulfonyl groups reduce cytochrome P450-mediated metabolism relative to methylphenoxy or nitro-substituted analogues .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic molecule notable for its potential therapeutic applications. Its unique structure combines a fluorophenyl group , a methanesulfonyl moiety , and a tetrahydroquinoline core , which may confer specific biological activities. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 325.38 g/mol. The presence of the fluorine atom in the phenyl ring enhances the compound's electronic properties, potentially improving its solubility and bioavailability compared to other derivatives.

Preliminary studies suggest that this compound may interact with various biological targets, modulating enzyme or receptor activity. The methanesulfonyl group is believed to enhance binding affinity towards specific enzymes or receptors involved in critical biological pathways. Such interactions are essential for understanding its pharmacodynamics and therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Studies indicate that it may protect neuronal cells from damage due to oxidative stress.

- Cardiovascular Benefits : It has been suggested that the compound could be beneficial in conditions such as myocardial infarction and cerebral infarction due to its ability to modulate vascular responses.

Research Findings

A variety of studies have been conducted to investigate the biological activity of this compound:

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated inhibition of inflammatory pathways in cultured cells. |

| Animal models | Showed neuroprotective effects in models of stroke and neurodegeneration. |

| Binding studies | Indicated high affinity for specific receptors involved in neurotransmission. |

Case Studies

- Neuroprotection in Ischemic Models : In a study involving rat models of ischemic stroke, administration of the compound significantly reduced neuronal cell death and improved functional recovery post-injury.

- Cardiovascular Applications : In a murine model of myocardial infarction, treatment with this compound resulted in decreased infarct size and improved cardiac function compared to control groups.

Comparison with Related Compounds

The structural similarities between this compound and other compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | Lacks fluorophenyl group | Simplified structure may lead to different biological activity |

| N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDE | Different heterocyclic structure | Potentially different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.